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Compound of Interest

Compound Name: Entrectinib-d8

Cat. No.: B15135475

Entrectinib is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor
Kinase (TRK) A, B, and C, as well as ROS1 and Anaplastic Lymphoma Kinase (ALK).[1] Its
efficacy in treating solid tumors harboring NTRK, ROS1, or ALK gene fusions is well-
documented.[2][3] A critical aspect of its preclinical development and clinical success,
particularly in patients with central nervous system (CNS) metastases, is its favorable
pharmacokinetic profile, characterized by excellent oral bioavailability and significant CNS
penetration.[2][4] This technical guide provides an in-depth overview of the preclinical
pharmacokinetic data on entrectinib, tailored for researchers, scientists, and drug development
professionals.

Absorption, Distribution, Metabolism, and Excretion
(ADME) Profile

Preclinical studies in mice, rats, and dogs have been instrumental in characterizing the ADME
properties of entrectinib. The compound generally exhibits low total plasma clearance, a large
volume of distribution, and high plasma protein binding.

Absorption

Following oral administration, entrectinib is well-absorbed. In preclinical species, single oral
doses of a solution formulation resulted in moderate-to-high absolute bioavailability, ranging
from 31% to 76%. In a xenograft mouse model, peak plasma concentrations of entrectinib were
observed at approximately 6 hours after oral dosing.
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Distribution

A key feature of entrectinib is its ability to cross the blood-brain barrier, a critical attribute for
treating primary and metastatic brain tumors. This CNS penetration has been demonstrated
across multiple preclinical species. Entrectinib is a weak substrate for P-glycoprotein (P-gp), an
efflux transporter that limits the brain penetration of many drugs. This characteristic likely
contributes to its sustained CNS exposure.

Table 1: Preclinical CNS Penetration of Entrectinib

Species Brain/Blood Ratio Reference
Mouse 0.4

Rat 0.6-1.0

Dog 14-22

Entrectinib has an apparent volume of distribution of 551 L. The active metabolite, M5, has an
apparent volume of distribution of 81.1 L. Entrectinib is over 99% bound to plasma proteins.

Metabolism

In vitro studies using human liver microsomes, human hepatocytes, and cDNA-expressed
human cytochrome P450 (CYP) enzymes have shown that entrectinib is primarily metabolized
by CYP3A4. This metabolism leads to the formation of its major active metabolite, M5 (the
desmethyl metabolite), which has similar pharmacological activity to the parent drug.

EXxcretion

Following a single radiolabeled dose of entrectinib in rats, the majority of the radioactivity (83%)
was recovered in the feces, with only 3% found in the urine. This indicates that hepatic
metabolism and biliary excretion are the primary routes of elimination for entrectinib and its
metabolites. Of the radioactivity in the feces, 36% was unchanged entrectinib and 22% was the
active metabolite M5.

Preclinical Pharmacokinetic Parameters
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The following table summarizes key pharmacokinetic parameters of entrectinib observed in
various preclinical species.

Table 2: Summary of Preclinical Pharmacokinetic Parameters of Entrectinib

Parameter Mouse Rat Dog Reference
Terminal Half- 35-119h 35-119h 35-119h

Life (t2) (across species) (across species) (across species)

Bioavailability 31-76% (across 31-76% (across 31 - 76% (across

(oral) species) species) species)

Peak Plasma N N
i ~6 h Not Specified Not Specified
Time (Tmax)

Experimental Protocols
In Vivo Xenograft Studies

A common experimental design to evaluate the in vivo efficacy and pharmacokinetics of
entrectinib involves the use of xenograft models.

e Animal Model: Athymic nu/nu mice are typically used.

e Cell Line Implantation: Human cancer cell lines harboring NTRK, ROS1, or ALK fusions
(e.g., KM12 cells) are implanted subcutaneously into the flanks of the mice.

o Treatment: Once tumors reach a specified volume, mice are treated with entrectinib or a
vehicle control. Entrectinib is often administered orally (per os) twice daily at doses ranging
from 15 to 60 mg/kg.

o Pharmacokinetic Analysis: Blood samples are collected at various time points after dosing to
determine plasma concentrations of entrectinib and its metabolites. Tumor tissue can also be
collected to assess drug levels and target engagement.

o Efficacy Assessment: Tumor growth is monitored throughout the study, and at the end of the
treatment period, tumors are excised and weighed.
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Experimental workflow for a typical preclinical xenograft study of entrectinib.
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In Vitro Metabolism Studies

The metabolic profile of entrectinib is investigated using various in vitro systems.

Systems: Human liver microsomes, human hepatocytes, and cDNA-expressed human CYP
enzymes are utilized.

 Incubation: Entrectinib (often radiolabeled [1*C]) is incubated with these systems in the
presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).

» Metabolite Identification: Following incubation, the samples are analyzed using techniques
like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the
metabolites formed.

e Enzyme Inhibition: To determine the specific CYP enzymes involved, selective chemical
inhibitors or recombinant CYP enzymes are used.

Signaling Pathways Targeted by Entrectinib

Entrectinib functions as an ATP-competitive inhibitor of the TRK, ROS1, and ALK tyrosine
kinases. The fusion of these genes with other partners leads to constitutively active kinase
signaling, driving oncogenesis. By inhibiting these kinases, entrectinib blocks downstream
signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK,
PISK/AKT, and JAK/STAT pathways.
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Signaling pathways inhibited by entrectinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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